molecular formula C22H27N3O3S2 B2452604 4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892852-66-3

4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2452604
CAS RN: 892852-66-3
M. Wt: 445.6
InChI Key: JLWNXNHVXVBIEA-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide, also known as BMTB, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. BMTB is a sulfonamide derivative that has shown promising results in scientific research, particularly in the area of neuroscience.

Scientific Research Applications

Design and Anticancer Activity

A study presented the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. The compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Five derivatives even outperformed the reference drug in terms of anticancer activities (Ravinaik et al., 2021).

Antifungal Agents

Another study synthesized new benzamide derivatives with potential antifungal properties. These compounds, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives, were tested for their antifungal activity against various fungal strains. The study provided valuable insights into the structural features contributing to the antifungal properties of these compounds (Narayana et al., 2004).

Supramolecular Gelators

Gelation Behavior and Structural Analysis

A research investigated N-(thiazol-2-yl) benzamide derivatives for their gelation behavior. Two compounds exhibited promising gelation behavior towards ethanol/water and methanol/water mixtures. The study utilized crystal engineering to analyze the molecular interactions driving the gelation behavior, revealing the importance of π-π interaction and S⋯O interaction in the process (Yadav & Ballabh, 2020).

PET Imaging Applications

Development of PET Ligands

A study focused on developing benzamide-based ligands for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. The synthesized compound demonstrated high binding affinity, suitability for quantitative analysis, and high in vivo specific binding, marking it as a potential tool for PET imaging in brain research (Fujinaga et al., 2012).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-6-13-25(4)30(27,28)18-10-7-16(8-11-18)21(26)24-22-23-19-12-9-17(15(2)3)14-20(19)29-22/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNXNHVXVBIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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